molecular formula C11H11NO3 B1600740 Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate CAS No. 78715-83-0

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

Cat. No. B1600740
CAS RN: 78715-83-0
M. Wt: 205.21 g/mol
InChI Key: DVPGDAXTDJUMAS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The analysis of the synthesis would involve understanding the sequence of reactions, the reagents and conditions used, and the mechanism of each reaction .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions where the compound is used as a starting material or reactions that it can undergo once it has been formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

  • Biotechnological Applications

    • Methylation is a common and essential transformation to alter molecules’ bioavailability and bioactivity in the biosynthesis of natural products .
    • S-adenosylmethionine (SAM)-dependent methyltransferases (MTs) perform the main methylation reaction. These MTs have been discovered to accept complex substrates and synthesize industrially valuable natural products .
    • Many MTs are able to accept multiple structurally similar substrates. Such promiscuous methyltransferases are versatile and can be tailored to design de novo pathways to produce molecules whose biosynthetic pathway is unknown or non-existent in nature .
  • Natural Product Biosynthesis

    • S-Adenosyl-L-methionine (SAM) is a naturally occurring trialkyl sulfonium molecule that is typically associated with biological methyltransfer reactions .
    • SAM is known to donate methylene, aminocarboxypropyl, adenosyl and amino moieties during natural product biosynthetic reactions .
    • The reaction scope is further expanded as SAM itself can be modified prior to the group transfer such that a SAM-derived carboxymethyl or aminopropyl moiety can also be transferred .
  • Enzyme Engineering

    • Many methyltransferase activities have been reported to be insufficient to achieve a high yield of small molecules in microbial hosts .
    • Inadequate co-factor supplies and feedback inhibition of the by-product, S-adenosylhomocysteine (SAH), further limit MTs’ activities .
    • Recent advances in enzyme engineering strategies to improve methyltransferase activity have been made, with a particular focus on high-throughput assay design and application .
    • Innovations in co-factor regeneration and diversification, both in vitro and in vivo, have also been reviewed .
  • Biosynthesis of Functional Molecules

    • Many MTs are able to accept multiple structurally similar substrates .
    • Such promiscuous methyltransferases are versatile and can be tailored to design de novo pathways to produce molecules whose biosynthetic pathway is unknown or non-existent in nature .
    • This broadens the scope of biosynthesized functional molecules .
  • Methylation in Biological Processes

    • Methylation plays multiple critical roles, such as diversifying natural products, increasing bioavailability and stability of small molecules, altering the potency and cytotoxicity of natural products, and regulating biological processes, such as epigenetics and initiation of metamorphosis in insects .
  • Biocatalytic Methylation

    • Methylation by a whole-cell biocatalyst allows the utilization of intrinsic SAM and its regeneration system, which consists of a cyclic and multi-step enzymatic cascade .

Safety And Hazards

The safety and hazards associated with a compound involve understanding its toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

Future directions could involve potential applications of the compound, such as its use in the synthesis of other compounds, its potential as a drug, or its use in materials science .

properties

IUPAC Name

methyl (4S)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPGDAXTDJUMAS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454273
Record name Methyl (4S)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

CAS RN

78715-83-0
Record name Methyl (4S)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate
Reactant of Route 3
Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate
Reactant of Route 4
Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.